molecular formula C8H10BrN B1592598 4-Bromo-5-ethyl-2-methylpyridine CAS No. 98488-99-4

4-Bromo-5-ethyl-2-methylpyridine

Cat. No. B1592598
CAS RN: 98488-99-4
M. Wt: 200.08 g/mol
InChI Key: XZXFBVQHDDLSQB-UHFFFAOYSA-N
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Description

4-Bromo-5-ethyl-2-methylpyridine (4-BEPM) is an organic compound belonging to the pyridine family of organic compounds. It is a colorless to pale yellow liquid with a pungent odor and is soluble in water and alcohol. 4-BEPM is an important building block for the synthesis of other organic compounds and is widely used in the pharmaceutical and agrochemical industries. It is used as a starting material in the synthesis of a variety of compounds, including drugs, insecticides, herbicides, and pesticides.

Scientific Research Applications

Synthesis and Biological Activities

One significant application of pyridine derivatives, such as 4-Bromo-5-ethyl-2-methylpyridine, is in the synthesis of novel compounds through Suzuki cross-coupling reactions. Ahmad et al. (2017) demonstrated this process using 5-bromo-2-methylpyridin-3-amine to produce novel pyridine derivatives. These compounds were then analyzed for their potential as chiral dopants for liquid crystals and were tested for anti-thrombolytic, biofilm inhibition, and haemolytic activities. Notably, one compound exhibited significant lysis against clot formation in human blood, while another showed potent inhibition against Escherichia coli (Ahmad et al., 2017).

Tautomerism and Bromination Studies

The study of tautomerism and bromination of pyridine derivatives, including those related to this compound, is another area of research. Kolder and Hertog (2010) investigated the bromination of various hydroxypyridines, revealing insights into the structural changes and reaction pathways involved (Kolder & Hertog, 2010).

Schiff Base Synthesis and Antibacterial Activities

Pyridine derivatives are also used in synthesizing Schiff base compounds, which are studied for their antibacterial properties. For instance, Wang et al. (2008) synthesized a Schiff base compound using 4-methylpyridin-2-ylamine, which demonstrated excellent antibacterial activities (Wang, Nong, Sht, & Qi, 2008).

Copper Catalysis in Amination Reactions

Lang et al. (2001) explored the use of bromopyridine in amination reactions using copper catalysis. This process features low catalyst loading and mild reaction conditions, indicating its potential for diverse applications in chemical synthesis (Lang, Zewge, Houpis, & VolanteRalph, 2001).

properties

IUPAC Name

4-bromo-5-ethyl-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-3-7-5-10-6(2)4-8(7)9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXFBVQHDDLSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(N=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624684
Record name 4-Bromo-5-ethyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98488-99-4
Record name 4-Bromo-5-ethyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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